One common approach involves a multi-step synthesis starting from commercially available materials like 2-aminobenzoic acid or its derivatives. [, , ] The synthesis typically involves the formation of a benzoxazinone intermediate, followed by its reaction with 1-(2-pyridinyl)piperazine. This reaction can be carried out under various conditions, including refluxing in a suitable solvent or microwave irradiation. [, ]
Another method utilizes a three-component reaction between 2-guanidinobenzimidazole, triethyl orthoformate, and a suitable methylene compound to synthesize the quinazolinone core structure. [] Further modifications on the resulting molecule can be performed to obtain the desired 2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one derivative.
Detailed molecular structure analysis of 2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has been conducted using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry. [, , , ] These analyses have provided insights into the connectivity and spatial arrangement of atoms within the molecule, confirming the presence of the quinazolinone core, the piperazine ring, and the pyridine ring.
Additionally, computational studies using Density Functional Theory (DFT) have been employed to gain further insights into the electronic structure, molecular geometry, and properties of this compound. []
One study highlights its ability to act as a G protein-biased agonist of the D2 dopamine receptor. [, ] This implies that the compound selectively activates G protein-mediated signaling pathways downstream of the D2 receptor, while diminishing or blocking β-arrestin recruitment. This specific pharmacological profile is of significant interest for exploring novel therapeutic approaches for various neurological and psychiatric disorders.
Research Tool for Dopamine Receptor Signaling: The identification of 2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one as a G protein-biased agonist of the D2 dopamine receptor presents it as a valuable pharmacological tool for studying dopamine receptor signaling pathways. [, ] Understanding the intricate mechanisms of biased agonism could pave the way for developing more selective and effective therapies for dopamine-related disorders.
Investigation of PAR1-mediated Processes: Although requiring further validation, the potential inhibitory activity of 2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one against PAR1 offers a starting point for developing new research tools to study PAR1-mediated physiological and pathological processes. [] PAR1 is involved in various cellular events, including platelet aggregation, inflammation, and cancer progression, making its selective modulation a promising therapeutic target.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9